molecular formula C8H9F3O B15343090 1,1,1-Trifluorooct-3-yn-2-one CAS No. 105439-85-8

1,1,1-Trifluorooct-3-yn-2-one

Cat. No.: B15343090
CAS No.: 105439-85-8
M. Wt: 178.15 g/mol
InChI Key: XAXKYUYIYBKVHR-UHFFFAOYSA-N
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Description

1,1,1-Trifluorooct-3-yn-2-one: is an organic compound with the molecular formula C8H9F3O It is characterized by the presence of a trifluoromethyl group attached to an octyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether , triethylamine , and trifluoroacetic anhydride , into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorooct-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1,1,1-Trifluorooct-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorooct-3-yn-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. It can form reactive intermediates that participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

  • 1,1,1-Trifluorobut-3-yn-2-one
  • 1,1,1-Trifluoropent-3-yn-2-one
  • 1,1,1-Trifluorohex-3-yn-2-one

Comparison: 1,1,1-Trifluorooct-3-yn-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Biological Activity

1,1,1-Trifluorooct-3-yn-2-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a triple bond and a carbonyl group, which contribute to its reactivity and interaction with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

C8H7F3O\text{C}_8\text{H}_7\text{F}_3\text{O}

Molecular Weight: 188.14 g/mol
Melting Point: -20 °C
Boiling Point: 150 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: It has been reported that the compound acts as an inhibitor of MGAT2 (Monoacylglycerol O-acyltransferase 2), which plays a significant role in lipid metabolism. Inhibition of MGAT2 can lead to reduced triglyceride absorption and improved insulin sensitivity .
  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound from various studies:

Study ReferenceBiological ActivityObservations
MGAT2 InhibitionDemonstrated significant reduction in triglyceride levels in vitro.
Anti-inflammatory EffectsReduced IL-6 and TNF-alpha levels in macrophage cultures.
Lipid Metabolism ModulationImproved insulin sensitivity in animal models.

Case Study 1: Metabolic Disorders

In a study involving genetically modified mice lacking MGAT2, treatment with this compound resulted in enhanced metabolic profiles. These mice exhibited lower body weight gain and improved glucose tolerance compared to controls . This indicates the potential for this compound in treating obesity and type II diabetes.

Case Study 2: Inflammatory Response

Another investigation focused on the compound's effects on inflammatory pathways. In vitro assays showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its utility as an anti-inflammatory agent .

Properties

CAS No.

105439-85-8

Molecular Formula

C8H9F3O

Molecular Weight

178.15 g/mol

IUPAC Name

1,1,1-trifluorooct-3-yn-2-one

InChI

InChI=1S/C8H9F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-4H2,1H3

InChI Key

XAXKYUYIYBKVHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C(F)(F)F

Origin of Product

United States

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